molecular formula C6H11ClO2 B101044 Chloro-acetic acid sec-butyl ester CAS No. 17696-64-9

Chloro-acetic acid sec-butyl ester

Cat. No. B101044
CAS RN: 17696-64-9
M. Wt: 150.6 g/mol
InChI Key: MCUHSYTVMNEJFT-UHFFFAOYSA-N
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Description

Chloro-acetic acid sec-butyl ester, also known as sec-Butyl chloroacetate, is a chemical compound with the formula C6H11ClO2 . It is also known by other names such as n-Butyl chloroacetate, Butyl chloroacetate, Monochloroacetic acid n-butyl ester, and 2-Chloroacetic acid, n-butyl ester .


Synthesis Analysis

The synthesis of Chloro-acetic acid sec-butyl ester can be achieved through various methods. One such method involves the reaction of chloroacetic acid with isobutene in a pressure vessel in the absence of a catalyst and solvent at 80-110 degrees Celsius under 3-12 bar pressure . Another method involves esterification, where an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of Chloro-acetic acid sec-butyl ester can be represented by the IUPAC Standard InChI: InChI=1S/C6H11ClO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Esters, including Chloro-acetic acid sec-butyl ester, undergo various reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . One common reaction is hydrolysis, where the ester is heated with a large excess of water containing a strong-acid catalyst . The products of this reaction are a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The molecular weight of Chloro-acetic acid sec-butyl ester is 150.603 . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Catalytic Activity in Esterification

  • Activated Clay Supported Catalysts : Esterification of acetic acid with sec-butanol using heteropoly acids supported on activated Bentonite showed high conversions and selectivity. This method demonstrated efficient catalysis with potential industrial applications (Bhorodwaj & Dutta, 2011).

  • Mesoporous Aluminosilicate Catalysts : Mesoporous aluminosilicates were used to catalyze the esterification of acetic acid with sec-butanol. These catalysts showed high activity and could be recycled multiple times without significant loss of activity (Phukan, Bhorodwaj, Sharma & Dutta, 2018).

  • Strong Acid Cation Exchange Resin : This was used to synthesize sec-butyl acetate through the esterification of 1-butene and acetic acid, demonstrating high conversion and selectivity. The catalyst showed stable performance over multiple uses (Jiang, 2009).

Chemical Synthesis and Reaction Optimization

  • p-Toluene Sulfonic Acid Catalysis : Optimal conditions for the synthesis of sec-butyl acetate catalyzed by p-toluene sulfonic acid were established, with high esterification rates achieved under specific conditions (Deng, 2014).

  • Diphenylammonium Methanesulfonate Catalysis : This method resulted in a high yield of sec-butyl acetate, with the process characterized by mild reaction conditions and short reaction time (Luo, 2004).

  • Reaction Kinetics with Acid-functionalized Ionic Liquid : Studying the reaction kinetics of sec-butyl alcohol synthesis from sec-butyl acetate revealed important thermodynamic properties and provided insights into the efficiency of ionic liquids as catalysts (Qiu, Tang, Li, Chengming & Li, 2015).

Decomposition and Environmental Impact

  • Decomposition on Charcoal : The decomposition of sec-butyl acetate on coconut-shell charcoal was explored, providing valuable information about the reaction kinetics and potential environmental impacts (Pettit & Anderson, 1970).

  • Vapor Drift from Butyl Ester : The study of droplet and vapor drift from butyl ester formulations provided insights into the environmental behavior of these compounds, particularly in agricultural settings (Grover, Maybank & Yoshida, 1972).

Safety And Hazards

While specific safety and hazard information for Chloro-acetic acid sec-butyl ester was not found, it’s worth noting that esters, in general, can pose certain risks. For example, sec-Butyl acetate, a similar compound, is a Class IB Flammable Liquid with a flash point below 73°F .

properties

IUPAC Name

butan-2-yl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-3-5(2)9-6(8)4-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUHSYTVMNEJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298322
Record name Sec-butyl chloroacetate
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Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro-acetic acid sec-butyl ester

CAS RN

17696-64-9
Record name 1-Methylpropyl 2-chloroacetate
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Record name Chloro-acetic acid sec-butyl ester
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Record name Acetic acid, 1-methylpropyl ester
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Record name Sec-butyl chloroacetate
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Record name Chloro-acetic acid sec-butyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Wohlfarth, B Wohlfarth - Refractive Indices of Organic Liquids, 1996 - Springer
… 3151 C6 H11 Cl O2 chloro-acetic acid sec-butyl ester 17696-64-9 …
Number of citations: 4 link.springer.com

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